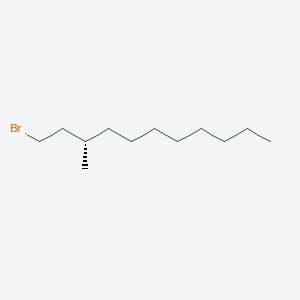
Undecane, 1-bromo-3-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Bromo-3-methylundecane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to the first carbon of an undecane chain, which also has a methyl group attached to the third carbon. The compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is denoted by the (S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Bromo-3-methylundecane typically involves the bromination of (S)-3-methylundecane. One common method is the free radical bromination, where (S)-3-methylundecane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the first carbon position.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Bromo-3-methylundecane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality. The use of bromine and radical initiators in a controlled environment minimizes side reactions and maximizes yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Bromo-3-methylundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Conducted using strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 3-methyl-1-undecene.
Scientific Research Applications
(S)-1-Bromo-3-methylundecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Bromo-3-methylundecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. This process is facilitated by the polar nature of the solvent, which stabilizes the transition state.
Comparison with Similar Compounds
Similar Compounds
®-1-Bromo-3-methylundecane: The enantiomer of (S)-1-Bromo-3-methylundecane, differing only in the spatial arrangement of atoms around the chiral center.
1-Bromo-3-methylundecane: The racemic mixture containing both (S) and ® enantiomers.
1-Bromo-2-methylundecane: A structural isomer with the methyl group attached to the second carbon instead of the third.
Uniqueness
(S)-1-Bromo-3-methylundecane is unique due to its specific (S) configuration, which can impart different reactivity and selectivity in chemical reactions compared to its ® enantiomer or racemic mixture. This chirality is particularly important in applications where the spatial arrangement of atoms affects the outcome of the reaction, such as in asymmetric synthesis or chiral catalysis.
Properties
CAS No. |
84567-97-5 |
|---|---|
Molecular Formula |
C12H25Br |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(3S)-1-bromo-3-methylundecane |
InChI |
InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
MQXSAFCRTCCMSS-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)CCBr |
Canonical SMILES |
CCCCCCCCC(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



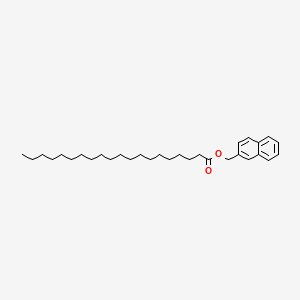
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
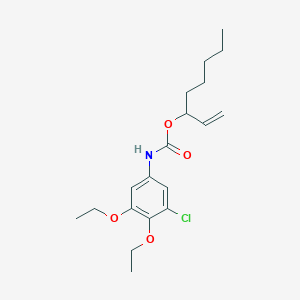
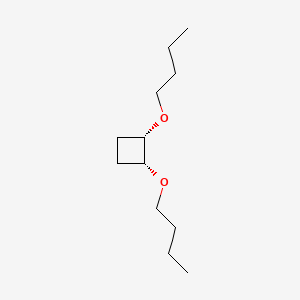
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
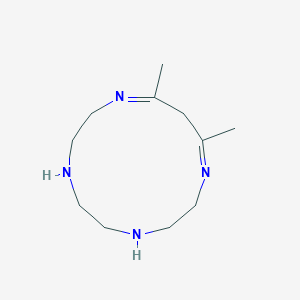
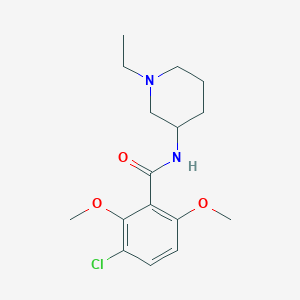
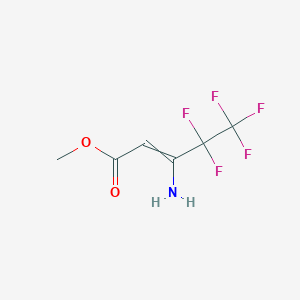
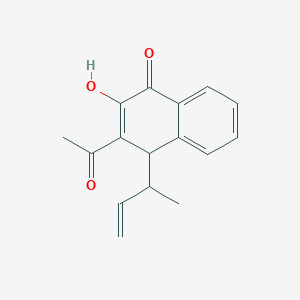
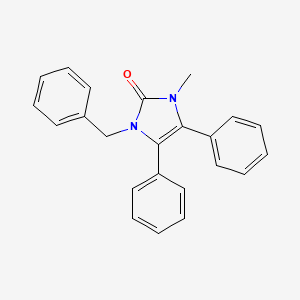
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
